![molecular formula C39H53N7O11 B15144763 N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)
N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide is a complex organic compound with a multifaceted structure. It is characterized by multiple amino and hydroxyl groups, as well as a furan ring, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process, starting with the protection of amino groups, followed by the sequential addition of various functional groups. Common reagents used in the synthesis include protecting agents like tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, as well as coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction conditions often require precise control of temperature and pH to ensure the correct formation of bonds and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using peptide synthesizers, which allow for the precise addition of amino acids and other functional groups. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of carbonyl groups yields alcohols.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, influencing their activity and function. The furan ring may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- **N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide
- 2-Hydroxy-2-methylpropiophenone
- 1-Hydroxy-1-methylethyl phenyl ketone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its complex structure, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and applications.
属性
分子式 |
C39H53N7O11 |
|---|---|
分子量 |
795.9 g/mol |
IUPAC 名称 |
N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide |
InChI |
InChI=1S/C39H53N7O11/c1-23(41-39(54)32(33(48)25-11-7-6-8-12-25)45-36(51)26-16-18-57-22-26)35(50)43-28(19-24-14-15-30(55-4)31(20-24)56-5)38(53)42-27(13-9-10-17-46(2)3)37(52)44-29(21-47)34(40)49/h6-8,11-12,14-16,18,20,22-23,27-29,32-33,47-48H,9-10,13,17,19,21H2,1-5H3,(H2,40,49)(H,41,54)(H,42,53)(H,43,50)(H,44,52)(H,45,51)/t23-,27-,28-,29-,32?,33?/m0/s1 |
InChI 键 |
MAFVNNSPCAOGRX-BQMWMUGWSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)N[C@@H](CCCCN(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |
规范 SMILES |
CC(C(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)NC(CCCCN(C)C)C(=O)NC(CO)C(=O)N)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
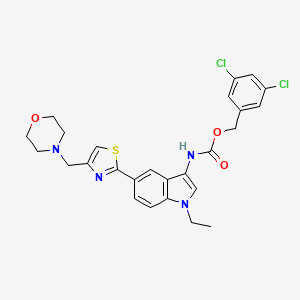
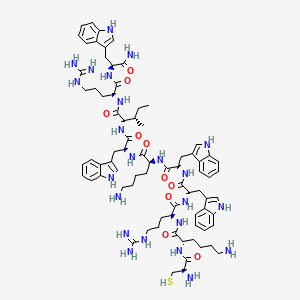
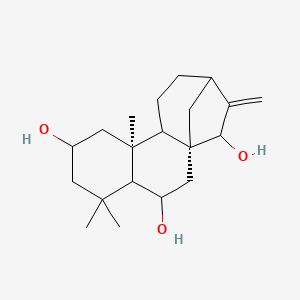
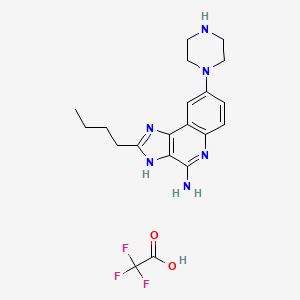
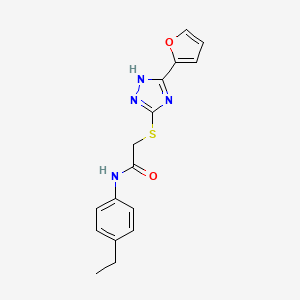
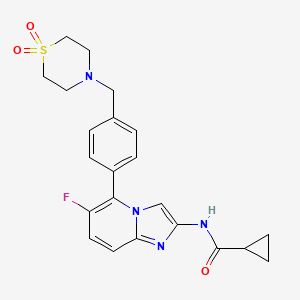
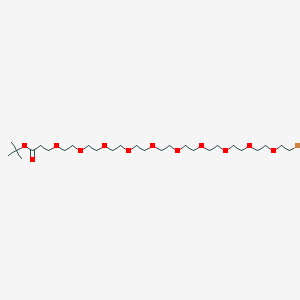
![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
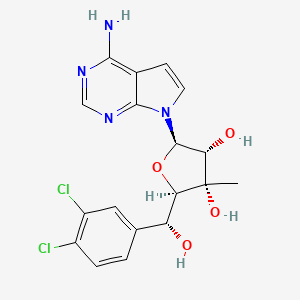
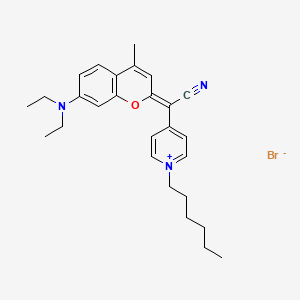
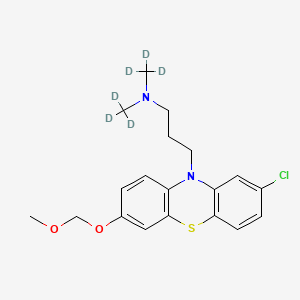
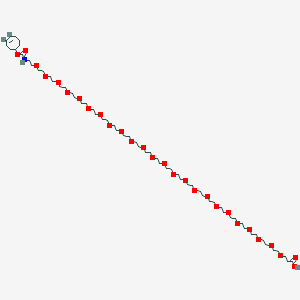
![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)
